molecular formula C14H14N2O3S B11586788 methyl (2Z)-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate

methyl (2Z)-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate

Cat. No.: B11586788
M. Wt: 290.34 g/mol
InChI Key: KFAVTDOSAUSJRK-XFFZJAGNSA-N
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Description

METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the reaction of 3,4-dimethylaniline with a thiazole precursor under specific conditions. The process often includes the use of reagents such as methyl chloroacetate and a base like triethylamine. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Various electrophiles and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

methyl (2Z)-2-[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C14H14N2O3S/c1-8-4-5-10(6-9(8)2)15-14-16-13(18)11(20-14)7-12(17)19-3/h4-7H,1-3H3,(H,15,16,18)/b11-7-

InChI Key

KFAVTDOSAUSJRK-XFFZJAGNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2)C

Origin of Product

United States

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